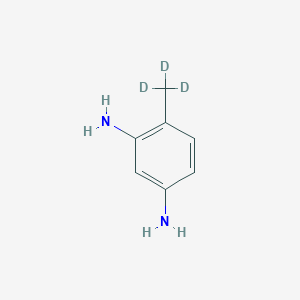

4-(Methyl-d3)-1,3-benzenediamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(trideuteriomethyl)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-2-3-6(8)4-7(5)9/h2-4H,8-9H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZKAJLKRJDJLL-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60991420 | |

| Record name | 4-(~2~H_3_)Methylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60991420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71111-08-5 | |

| Record name | 1,3-Benzenediamine, 4-(methyl-d3)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071111085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(~2~H_3_)Methylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60991420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 71111-08-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization of Deuterated Aromatic Amines

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the structural elucidation and quantification of deuterated molecules. rsc.orgrsc.org

¹H NMR Analysis for Quantification of Deuterium (B1214612) Incorporation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the extent of deuterium incorporation in a molecule. nih.gov By comparing the integral of a proton signal in the deuterated compound to the corresponding signal in its non-deuterated counterpart, the percentage of deuterium substitution can be calculated. For aromatic amines, the protons on the aromatic ring and the amine groups have characteristic chemical shifts. orgchemboulder.com The protons of an aromatic amine typically appear between 3-5 ppm. orgchemboulder.com In the case of 4-(Methyl-d3)-1,3-benzenediamine, the disappearance or significant reduction of the methyl proton signal, which would typically appear in the aliphatic region, confirms the successful deuteration at the methyl group. The remaining proton signals from the benzene (B151609) ring can be used as internal references to quantify the degree of deuteration. nih.gov

A combination of ¹H NMR and ²H NMR can provide an even more accurate determination of isotopic abundance for both partially and fully labeled compounds. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Aromatic Amines

| Functional Group | Chemical Shift Range (ppm) |

|---|---|

| Aromatic Protons | 6.0 - 8.0 |

| Amine (Ar-NH₂) Protons | 3.0 - 5.0 |

| Methyl (Ar-CH₃) Protons | 2.0 - 2.5 |

Data sourced from typical values for aromatic amines.

¹³C NMR Spectroscopic Studies for Structural Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework of a molecule. youtube.comfiveable.me In deuterated compounds, the carbon atom attached to a deuterium atom experiences a characteristic splitting pattern in the ¹³C NMR spectrum. olemiss.edu This C-D coupling results in a multiplet (typically a triplet for a CD₃ group), and the signal intensity is often reduced compared to carbons bonded to protons. olemiss.eduoregonstate.edu

For this compound, the carbon of the deuterated methyl group would show this characteristic triplet pattern, confirming the location of the isotopic label. The chemical shifts of the aromatic carbons provide further structural confirmation. youtube.com The carbon attached to the amine group in aromatic amines typically resonates in the range of 130-150 ppm. youtube.com

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Methyl-1,3-benzenediamine

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C-NH₂) | 147.0 |

| C2 | 110.0 |

| C3 (C-NH₂) | 148.0 |

| C4 (C-CH₃) | 120.0 |

| C5 | 115.0 |

| C6 | 130.0 |

| CH₃ | 21.0 |

Note: These are predicted values and can vary based on solvent and other experimental conditions. The deuteration of the methyl group will cause its signal to appear as a triplet with a lower intensity.

Isotope Effects on Chemical Shifts in Intramolecular Hydrogen Bonds

The substitution of a proton with a deuterium atom can induce small changes in the chemical shifts of nearby nuclei, an effect known as an isotope shift. documentsdelivered.com These isotope effects are particularly useful for studying hydrogen bonding. nih.govnih.gov In aromatic amines, intramolecular hydrogen bonds can exist between the amine protons and other substituents. While this compound itself does not have strong intramolecular hydrogen bonds, the principles of isotope effects are broadly applicable to the study of deuterated aromatic amines. The magnitude and direction of the isotope shift can provide information about the strength and geometry of hydrogen bonds. mdpi.comfu-berlin.de

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the analysis of isotopically labeled compounds, providing information on molecular weight and isotopic enrichment. rsc.org

Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying the concentration of an analyte in a sample. clearsynth.com This technique utilizes a stable isotopically labeled version of the analyte, such as this compound, as an internal standard. aptochem.com Because the deuterated standard is chemically almost identical to the non-deuterated analyte, it co-elutes during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer. aptochem.comscispace.com This co-elution compensates for variations in sample preparation and instrument response, leading to highly precise and accurate quantification. texilajournal.com

The use of a deuterated internal standard with a sufficient mass increase ensures that its mass spectral signal is distinct from the natural isotopic distribution of the analyte. aptochem.com IDMS is widely employed in various fields, including pharmaceutical analysis, environmental monitoring, and clinical chemistry, for the accurate measurement of aromatic amines and other compounds. clearsynth.comlcms.czresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Toluene-2,4-diamine |

| m-Phenylenediamine |

| 1,3-Benzenediamine, 4-methyl- |

| Acetaminophen |

| Diclofenac |

| Cyclosporine A |

| Tacrolimus |

| Sirolimus |

| Everolimus |

| Mycophenolic acid |

| N-methyl-1,3-propanediamine |

| Morantel |

| Pyrantel |

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for verifying the isotopic purity of deuterated compounds. nih.gov It allows for the precise mass determination of a molecule, enabling the differentiation between the deuterated product and any residual non-deuterated starting material or partially deuterated species. nih.gov

In the case of this compound, HRMS can precisely measure the mass-to-charge ratio (m/z) of the molecular ion. The theoretical exact mass of the fully deuterated compound (C₇H₇D₃N₂) is approximately 125.103228565 Da. nih.gov By comparing the experimental mass to the theoretical mass, the degree of deuterium incorporation can be accurately determined.

The isotopic purity is calculated based on the relative abundances of the H/D isotopolog ions. nih.gov A successful deuteration will show a predominant peak corresponding to the d3-species, with minimal intensity for the d0, d1, and d2 isotopologues. This data is crucial for confirming the success of the synthetic procedure and for quantitative studies where a precise knowledge of the isotopic enrichment is required. rsc.org

| Isotopologue | Chemical Formula | Theoretical Exact Mass (Da) | Observed m/z (example) | Relative Abundance (%) |

|---|---|---|---|---|

| d0 | C₇H₁₀N₂ | 122.0844 | 122.0841 | <1 |

| d1 | C₇H₉DN₂ | 123.0907 | 123.0905 | 2 |

| d2 | C₇H₈D₂N₂ | 124.0969 | 124.0968 | 5 |

| d3 | C₇H₇D₃N₂ | 125.1032 | 125.1032 | >92 |

Fragmentation Pathway Analysis in Deuterated Species

Tandem mass spectrometry (MS/MS) experiments performed on HRMS instruments provide valuable insights into the fragmentation pathways of deuterated molecules. nih.gov By subjecting the isolated deuterated molecular ion to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This pattern can be compared to the fragmentation of the non-deuterated analogue to confirm the location of the deuterium atoms.

For this compound, the loss of a methyl radical is a likely fragmentation pathway. In the deuterated species, the loss of a CD₃ radical would result in a fragment ion with a specific m/z value, confirming that the deuterium atoms are located on the methyl group. The NIST mass spectrum for the non-deuterated 4-methyl-1,3-benzenediamine shows a base peak at m/z 122, corresponding to the molecular ion, and significant fragments at m/z 107 (loss of NH), and 92 (loss of C₂H₄). nist.govnist.gov Analysis of the deuterated compound would be expected to show shifts in these fragments corresponding to the presence of deuterium.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis in Deuterated Systems

Infrared (IR) spectroscopy is a powerful technique for analyzing the vibrational modes of molecules. youtube.comlibretexts.org The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequencies of the corresponding bonds, a phenomenon known as the kinetic isotope effect. nih.gov This shift provides definitive evidence of deuteration and can be used to assign specific vibrational modes within the molecule.

In this compound, the most significant changes in the IR spectrum compared to its non-deuterated counterpart will be observed for the C-D stretching and bending vibrations of the methyl group. youtube.com The C-H stretching vibrations in aromatic and aliphatic compounds typically appear in the region of 3100-2850 cm⁻¹. naturalspublishing.com Due to the increased mass of deuterium, the C-D stretching vibrations are expected to appear at a lower frequency, typically around 2200-2100 cm⁻¹. youtube.com

Similarly, the bending vibrations of the methyl group (scissoring, rocking, wagging, and twisting) will also shift to lower wavenumbers upon deuteration. youtube.comlibretexts.org The N-H stretching vibrations of the amine groups, typically observed as strong, broad bands in the 3500-3300 cm⁻¹ region, should remain largely unaffected, confirming the site-selectivity of the deuteration. naturalspublishing.com

| Vibrational Mode | 4-Methyl-1,3-benzenediamine (C-H) Wavenumber (cm⁻¹) | This compound (C-D) Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | naturalspublishing.com |

| N-H Stretch | ~3500-3300 | ~3500-3300 | naturalspublishing.com |

| Aliphatic C-H Stretch (Methyl) | ~2960 (asymmetric), ~2870 (symmetric) | N/A | naturalspublishing.com |

| Aliphatic C-D Stretch (Methyl-d3) | N/A | ~2200-2100 | youtube.com |

| C-N Stretch | ~1340-1250 | ~1340-1250 | |

| Aromatic C=C Stretch | ~1600-1450 | ~1600-1450 | naturalspublishing.com |

Complementary Spectroscopic Techniques in Deuterated Compound Analysis

While HRMS and IR spectroscopy are primary tools, other spectroscopic techniques provide complementary information for a comprehensive analysis of deuterated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ²H (deuterium) NMR, is crucial for confirming the position and extent of deuteration. rsc.orgacs.org In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons would be absent or significantly diminished, while a characteristic signal would appear in the ²H NMR spectrum.

Raman spectroscopy can also be employed to study the vibrational modes, often providing complementary information to IR spectroscopy, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. nih.gov Furthermore, techniques like UV-Visible spectroscopy can be used to investigate the electronic properties of the molecule, which are generally not significantly affected by deuteration.

Kinetic and Mechanistic Investigations Utilizing Isotope Effects

Primary Kinetic Isotope Effects (KIEs) in Reactions Involving C-D Bonds

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.org For 4-(Methyl-d3)-1,3-benzenediamine, a primary KIE would be expected in reactions such as metabolic oxidation or hydrogen abstraction at the methyl group, where a C-D bond is cleaved.

The theoretical basis for the primary KIE lies in the principles of quantum mechanics and vibrational energy. A chemical bond can be modeled as a harmonic oscillator, which possesses a zero-point vibrational energy (ZPE). The ZPE is the lowest possible energy level the system can have and is dependent on the mass of the atoms forming the bond. princeton.edu

The C-D bond is stronger and has a lower ZPE than a C-H bond because deuterium (B1214612) is heavier than protium (B1232500) (hydrogen). princeton.edu This difference in ZPE means that more energy is required to reach the transition state for a reaction involving C-D bond cleavage compared to the same reaction involving C-H bond cleavage. Consequently, the reaction rate for the deuterated compound is slower. libretexts.org

The magnitude of the primary KIE is expressed as the ratio of the rate constants for the light (kH) and heavy (kD) isotopes (kH/kD). For C-H bond cleavage, typical primary deuterium KIEs range from 2 to 8. libretexts.orgcore.ac.uk The magnitude can be influenced by the linearity of the transition state and whether quantum tunneling occurs. princeton.edunih.gov Large KIEs often suggest a symmetrical transition state where the hydrogen/deuterium atom is being transferred. princeton.edu

Table 1: Zero-Point Energy and Resulting Theoretical KIE for C-H vs. C-D Bond Cleavage

| Bond | Vibrational Frequency (cm⁻¹) | Zero-Point Energy (kcal/mol) | Activation Energy Difference (kcal/mol) | Theoretical kH/kD at 25°C |

| C-H | ~2900 | ~4.15 | \multirow{2}{}{~1.15} | \multirow{2}{}{~6.9} |

| C-D | ~2100 | ~3.00 | ||

| This table illustrates the fundamental energy differences leading to the kinetic isotope effect, based on simplified models. Data sourced from general principles outlined in reference princeton.edu. |

Primary KIEs are determined experimentally by measuring the reaction rates of both the isotopically labeled and unlabeled compounds. libretexts.org This can be done through separate experiments or, more precisely, through competition experiments where a mixture of the two compounds reacts and the product ratio is analyzed. nih.gov Techniques such as gas chromatography-mass spectrometry (GC/MS) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to determine the relative amounts of deuterated and non-deuterated products. libretexts.orgnih.gov

While specific experimental KIE data for this compound are not extensively published, studies on analogous deuterated aromatic amines provide valuable insights. For example, the investigation of the oxidative N-demethylation of a series of 4-substituted N,N-dimethylanilines using a biomimetic iron-porphyrin catalyst revealed significant KIEs. acs.org These studies help to differentiate between potential reaction mechanisms, such as electron transfer versus hydrogen atom transfer. acs.org

Table 2: Intermolecular and Intramolecular KIEs in the Oxidative N-Demethylation of Substituted N,N-Dimethylanilines

| Substituent (X) | kH/kD (intermolecular) | kH/kD (intramolecular) |

| H | 1.6 | 8.8 |

| Br | 1.5 | 9.0 |

| MeO | 1.9 | 11.0 |

| Data from the study of N,N-dimethylanilines catalyzed by tetrakis(pentafluorophenyl)porphyrin iron(III) chloride. The significant difference between inter- and intramolecular KIEs was crucial in supporting an electron transfer mechanism. acs.org |

Secondary Kinetic Isotope Effects (KIEs) and Steric Contributions

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. libretexts.org These effects are generally smaller than primary KIEs but provide important details about changes in the transition state structure. core.ac.ukwikipedia.org They are categorized based on the position of the isotope relative to the reaction center.

An alpha-secondary KIE is observed when the isotope is attached to the carbon atom undergoing a change in hybridization between the reactant and the transition state. wikipedia.org

Normal KIE (kH/kD > 1): This typically occurs when the hybridization changes from sp3 in the reactant to sp2 in the transition state. The sp2 state has less sterically hindered out-of-plane bending vibrations, which are easier for the lighter hydrogen atom. This is often observed in SN1 reactions. wikipedia.org

Inverse KIE (kH/kD < 1): This is observed when the hybridization changes from sp2 to sp3. The transition state is more sterically crowded, and the C-D bond, being slightly shorter and less flexible, is favored. SN2 reactions often exhibit inverse or near-unity alpha-secondary KIEs. core.ac.ukwikipedia.org

A beta-secondary KIE arises from isotopic substitution at a carbon adjacent (in the beta position) to the reaction center. libretexts.org These effects are often attributed to hyperconjugation, where electron density from a C-H or C-D sigma bond is donated to an adjacent empty or partially filled p-orbital in the transition state. libretexts.orgwikipedia.org Since the C-H bond is a better hyperconjugative donor than the C-D bond, a normal KIE (kH/kD > 1) is observed when hyperconjugation stabilizes the transition state, as in the formation of a carbocation intermediate. libretexts.org

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects

The measurement of KIEs is a cornerstone of mechanistic chemistry. By using this compound, researchers can probe the involvement of the methyl group's C-H bonds in a reaction's rate-determining step.

A significant primary KIE (kH/kD > 2) would strongly indicate that C-H bond cleavage is a critical part of the slowest step. libretexts.org This is particularly relevant in studying the metabolism of aromatic amines like toluidines. The metabolism of o-toluidine, for instance, involves pathways like N-oxidation and ring hydroxylation. wikipedia.org If the metabolism of 4-methyl-1,3-benzenediamine involved oxidation of the methyl group (benzylic hydroxylation), using the d3-labeled compound would result in a large primary KIE, confirming this pathway and its rate-limiting nature. nih.gov

Conversely, the absence of a primary KIE (kH/kD ≈ 1) would suggest that C-H bond cleavage at the methyl group is not involved in the rate-determining step. youtube.com For example, in many electrophilic aromatic substitution reactions on the benzene (B151609) ring, the C-H bond is broken in a fast, subsequent step, not the slow, rate-determining formation of the arenium ion intermediate. youtube.com

Secondary KIEs can further refine the mechanistic picture. For instance, in a nucleophilic substitution reaction at a benzylic position, an alpha-secondary KIE could help distinguish between an SN1 (normal KIE) and an SN2 (inverse KIE) pathway. princeton.eduwikipedia.org

The combination of primary and secondary KIEs, along with other kinetic data, provides a detailed portrait of the transition state, helping to distinguish between closely related mechanisms, such as concerted versus stepwise pathways or electron transfer versus hydrogen atom transfer. core.ac.ukacs.org

Reaction Pathway Differentiation

In complex reactions where multiple pathways may be operative, the strategic placement of an isotopic label can be instrumental in distinguishing between competing mechanisms. The use of this compound allows for the interrogation of any reaction step involving the cleavage of a C-H bond at the methyl group.

Consider a hypothetical oxidation reaction of 4-methyl-1,3-benzenediamine that could proceed through two different pathways:

Pathway A: Direct oxidation of the methyl group to a benzylic alcohol. This pathway involves the breaking of a C-H bond in the rate-determining step.

Pathway B: Oxidation of the aromatic ring, followed by rearrangement and subsequent modification of the methyl group in a later, non-rate-determining step.

By comparing the rate of reaction for the non-deuterated compound (kH) with that of its deuterated analogue, this compound (kD), a significant primary kinetic isotope effect (kH/kD > 1) would be observed if Pathway A is dominant. princeton.edulibretexts.org Conversely, a negligible or very small KIE (kH/kD ≈ 1) would suggest that Pathway B is the operative mechanism, as the C-D bond remains intact during the rate-determining step. wikipedia.org

Table 1: Illustrative Kinetic Data for Reaction Pathway Differentiation

| Reactant | Rate Constant (s⁻¹) | kH/kD | Predominant Pathway |

| 4-Methyl-1,3-benzenediamine | 2.4 x 10⁻⁴ | \multirow{2}{}{6.8} | \multirow{2}{}{Pathway A} |

| This compound | 3.5 x 10⁻⁵ | ||

| Hypothetical Reaction B | |||

| 4-Methyl-1,3-benzenediamine | 1.8 x 10⁻³ | \multirow{2}{}{1.1} | \multirow{2}{}{Pathway B} |

| This compound | 1.6 x 10⁻³ |

This table presents hypothetical data for illustrative purposes.

Rate-Determining Step Identification

Identifying the slowest step in a multi-step reaction, the rate-determining step (RDS), is crucial for understanding and optimizing a chemical process. Kinetic isotope effects are a primary tool for this purpose. If a significant primary KIE is observed upon isotopic substitution, it provides strong evidence that the bond to the isotope is being broken in the RDS.

For instance, in the metabolic N-acetylation of aromatic amines, a well-documented biotransformation pathway, the reaction proceeds through several steps. nih.gov If one were to investigate a hypothetical subsequent oxidation of the methyl group, the use of this compound would be key. A substantial kH/kD value would indicate that the C-H bond cleavage of the methyl group is the rate-limiting event. If, however, another step, such as the initial binding to an enzyme, were rate-determining, the KIE would be close to unity.

Table 2: Illustrative KIE Values for RDS Identification

| Proposed Rate-Determining Step | Expected kH/kD |

| C-H bond cleavage at the methyl group | > 2 |

| Aromatic ring C-H activation | ≈ 1 |

| N-H bond cleavage | ≈ 1 |

| Reversible binding to a catalyst | ≈ 1 |

This table presents expected KIE values based on general principles for illustrative purposes.

Transition State Characterization

The magnitude of the kinetic isotope effect can also provide information about the geometry and nature of the transition state. A primary KIE is at its maximum when the bond to the isotope is symmetrically half-broken in the transition state. In such a linear transition state, the vibrational frequency of the stretching mode that is evolving into the reaction coordinate becomes zero, and the difference in zero-point energies between the C-H and C-D bonds is fully expressed in the difference in activation energies.

For a reaction involving hydrogen abstraction from the methyl group of 4-methyl-1,3-benzenediamine, the magnitude of the KIE for this compound can indicate the extent of bond breaking in the transition state. A large KIE (e.g., kH/kD ≈ 5-7 at room temperature) suggests a relatively symmetric transition state where the hydrogen atom is roughly halfway between the carbon of the methyl group and the abstracting species. Smaller KIE values may indicate an "early" (reactant-like) or "late" (product-like) transition state, where the C-H bond is either largely intact or almost completely broken.

Table 3: Illustrative KIE Values and Transition State Interpretation

| kH/kD Value | Interpretation of Transition State |

| 1.0 - 1.5 | Early (reactant-like) or very late (product-like) transition state |

| 2.5 - 4.5 | Asymmetric transition state |

| 5.0 - 8.0 | Symmetric, linear transition state |

| > 8.0 | May indicate quantum tunneling epfl.ch |

This table presents illustrative data based on established principles of KIE interpretation.

Solvent Isotope Effects in Chemical Transformations

When a reaction is carried out in a deuterated solvent, such as D₂O or CH₃OD, any observed change in the reaction rate is termed a solvent isotope effect (SIE). chem-station.commdpi.com These effects can arise from several factors, including the direct participation of the solvent as a reactant or catalyst, or changes in the solvation of reactants and the transition state. For reactions involving this compound, studying solvent isotope effects can provide complementary information to substrate-deuterium labeling.

For example, in an acid-catalyzed reaction, the rate may differ in D₂O compared to H₂O because D₃O⁺ is a stronger acid than H₃O⁺. If protonation of one of the amine groups of this compound is a pre-equilibrium step, the reaction rate may be altered in a deuterated solvent. An inverse solvent isotope effect (k(D₂O)/k(H₂O) > 1) is often observed in such cases. mdpi.com Combining solvent and substrate isotope effects can be a powerful strategy to dissect complex reaction mechanisms. nih.gov

Table 4: Illustrative Solvent Isotope Effects for a Hypothetical Reaction

| Solvent | Rate Constant (M⁻¹s⁻¹) | k(D₂O)/k(H₂O) | Interpretation |

| H₂O | 1.5 x 10⁻² | \multirow{2}{}{2.3} | \multirow{2}{}{Specific acid catalysis with a pre-equilibrium protonation} |

| D₂O | 3.45 x 10⁻² |

This table presents hypothetical data for illustrative purposes.

Isotopic Perturbation of Equilibrium Studies

Isotopic substitution can also be used to study equilibrium processes. This technique, known as isotopic perturbation of equilibrium, is particularly useful for symmetric or rapidly equilibrating systems. researchgate.net While direct application to the methyl group of this compound is less common, the principles can be applied to the molecule as a whole.

For instance, if 4-methyl-1,3-benzenediamine were involved in a rapid tautomeric equilibrium, such as an amino-imino tautomerism, deuteration at the amine positions could be used to perturb the equilibrium. The different vibrational frequencies of N-H and N-D bonds would lead to a slight shift in the equilibrium constant. This can often be detected by sensitive spectroscopic techniques like NMR. While the methyl-d3 group in this compound does not directly participate in such tautomerism, its presence could be used in more complex studies to probe subtle electronic effects on such equilibria.

Computational Chemistry and Theoretical Modeling of 4 Methyl D3 1,3 Benzenediamine Systems

Quantum Mechanical Studies (e.g., DFT with B3LYP, WB97XD basis sets)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are indispensable for accurately predicting the properties of molecular systems. nih.gov Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and WB97XD are widely used. B3LYP is a hybrid functional known for its balance of accuracy and computational cost, making it a benchmark for many organic molecules. nih.govreddit.com WB97XD is a long-range corrected functional that includes dispersion corrections, making it particularly suitable for systems where non-covalent interactions are important. The choice of basis set, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent sets, is also crucial for obtaining reliable results. rsc.org

Geometry Optimization and Conformational Analysis of Deuterated Species

Geometry optimization is a fundamental computational step to locate the minimum energy structure of a molecule. For 4-(Methyl-d3)-1,3-benzenediamine, the primary structural considerations are the orientation of the amino groups and the methyl group relative to the benzene (B151609) ring. The amino groups can exhibit pyramidalization, and the methyl group can rotate.

The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H) in the methyl group has a subtle but discernible effect on the molecule's geometry. The C-D bond is slightly shorter and stronger than the C-H bond due to its lower zero-point vibrational energy (ZPVE). This can lead to minor alterations in bond lengths, bond angles, and dihedral angles throughout the molecule. While these changes are typically small (on the order of milliangstroms for bond lengths), they can be significant for understanding kinetic isotope effects and for high-resolution spectroscopic analysis.

Conformational analysis would involve mapping the potential energy surface as a function of the rotation of the amino and methyl-d3 groups. The energy barriers for these rotations are expected to be slightly different for the deuterated species compared to the non-deuterated one, a direct consequence of the mass difference and the altered vibrational frequencies.

Table 1: Representative Optimized Geometric Parameters for 2,4-Diaminotoluene (Parent Compound) calculated at the B3LYP/6-31G level.* (Note: This table provides illustrative data for the non-deuterated parent compound. For this compound, C-D bond lengths would be slightly shorter, and other parameters may show minor deviations.)

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.39 - 1.41 |

| C-N | ~1.40 |

| C-C (methyl) | ~1.51 |

| C-H (aromatic) | ~1.08 |

| C-H (methyl) | ~1.09 |

| N-H | ~1.01 |

| **Bond Angles (°) ** | |

| C-C-C (aromatic) | 118 - 122 |

| C-C-N | 119 - 121 |

| H-N-H | ~112 |

| H-C-H (methyl) | ~109.5 |

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and optical properties. nih.gov A smaller gap generally implies higher reactivity and easier electronic excitation. nih.gov

For this compound, the HOMO is expected to be a π-orbital with significant contributions from the electron-donating amino groups and the benzene ring. The LUMO is likely a π* antibonding orbital. DFT calculations, for instance with the B3LYP functional, can provide reliable estimates of these orbital energies. nih.govfigshare.com

The effect of deuteration on the HOMO-LUMO gap is generally minimal, as it is primarily an electronic property. However, the subtle geometric changes induced by the deuterium substitution can lead to slight perturbations in the molecular orbital energies. The change in ZPVE can also have a minor secondary effect on the calculated electronic energies. It is anticipated that the HOMO-LUMO gap for the deuterated species would be very close to that of the non-deuterated 2,4-diaminotoluene.

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for 2,4-Diaminotoluene. (Note: These are typical values obtained from DFT calculations and may vary with the level of theory. The values for the deuterated compound are expected to be very similar.)

| Parameter | Energy (eV) |

| HOMO Energy | ~ -5.5 |

| LUMO Energy | ~ -0.8 |

| HOMO-LUMO Gap | ~ 4.7 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. libretexts.org It is calculated by placing a hypothetical positive point charge at various points on the electron density surface and calculating the potential energy. MEP maps are invaluable for predicting sites of electrophilic and nucleophilic attack. nih.govresearchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bond orbitals (donor) and anti-bond orbitals (acceptor). wisc.edu This method allows for the quantification of intramolecular and intermolecular interactions, such as hyperconjugation and charge transfer. researchgate.net The stabilization energy, E(2), associated with a donor-acceptor interaction is a key output of NBO analysis, indicating the strength of the interaction. wisc.edu

In this compound, significant donor-acceptor interactions would include the delocalization of the nitrogen lone pairs (nN) into the π* antibonding orbitals of the benzene ring. Hyperconjugation effects involving the C-D bonds of the methyl-d3 group and the aromatic ring would also be present. Due to the slightly shorter C-D bond, the hyperconjugative interactions involving the methyl-d3 group might be subtly different compared to a standard methyl group.

Natural Population Analysis (NPA) is a method within the NBO framework to calculate the atomic charges. These charges are generally considered more robust than those from other methods like Mulliken population analysis. The NPA charges would confirm the electron-donating nature of the amino groups, leading to increased electron density on the aromatic ring, particularly at the ortho and para positions relative to the amino groups.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analyses

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are topological analyses of the electron density that provide a powerful way to visualize and understand chemical bonding. rsc.orgwikipedia.org ELF measures the likelihood of finding an electron near a reference electron, providing a clear picture of core electrons, covalent bonds, and lone pairs. wikipedia.org LOL, which is based on the kinetic energy density, also provides a clear distinction between bonding and non-bonding regions and can be particularly insightful for π-electron systems. rsc.org

For this compound, both ELF and LOL analyses would show distinct basins corresponding to the core electrons of carbon and nitrogen, the C-C, C-N, C-H, and N-H covalent bonds, and the lone pairs on the nitrogen atoms. researchgate.net The aromatic character of the benzene ring would also be evident in the delocalized nature of the π-electron basins. acs.org These analyses are powerful for confirming the Lewis structure of the molecule and for understanding the spatial arrangement of electron pairs. The deuteration is not expected to cause significant changes in the ELF and LOL topologies, as these are primarily determined by the electronic structure.

Reduced Density Gradient (RDG) Maps for Non-Covalent Interactions

The Reduced Density Gradient (RDG) is a computational tool based on the electron density and its gradient, used to identify and visualize non-covalent interactions (NCIs). jussieu.frprotheragen.ainih.gov By plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix of the electron density, it is possible to distinguish between attractive interactions (like hydrogen bonds and van der Waals forces) and repulsive steric clashes. researchgate.netresearchgate.net

In a study of a single molecule of this compound, RDG analysis can reveal intramolecular non-covalent interactions. For example, weak hydrogen bonds might exist between the hydrogen atoms of one amino group and the nitrogen of the other, or between the amino hydrogens and the π-system of the ring. Steric interactions between the methyl-d3 group and the adjacent amino group would also be visible. The primary effect of deuteration in this context would be on the vibrational modes associated with these weak interactions, which could be subtly different from the non-deuterated compound.

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational chemistry provides a powerful lens for understanding the molecular vibrations of this compound. Through theoretical calculations, it is possible to predict the vibrational frequencies that correspond to the stretching, bending, and torsional motions of the atoms within the molecule. These calculated frequencies can then be correlated with experimental spectroscopic data, such as that obtained from Fourier-transform infrared (FTIR) and Raman spectroscopy, to provide a detailed assignment of the observed spectral bands to specific molecular motions.

The most common theoretical approach for this purpose is Density Functional Theory (DFT), often employing hybrid functionals like B3LYP in conjunction with a suitable basis set, such as 6-311++G(d,p). nih.govnih.gov This level of theory has been shown to provide a good balance between computational cost and accuracy for predicting the vibrational spectra of organic molecules, including aromatic amines. researchgate.net

The process begins with the geometry optimization of the this compound molecule to find its lowest energy conformation. Following optimization, vibrational frequency calculations are performed. These calculations yield a set of harmonic vibrational frequencies. However, it is a known phenomenon that theoretically calculated frequencies are often systematically higher than those observed experimentally. This discrepancy arises from the approximations inherent in the theoretical models, such as the treatment of electron correlation and the assumption of a harmonic potential energy surface. researchgate.net To bridge this gap between theory and experiment, the calculated frequencies are typically scaled by an empirical scaling factor. For calculations using the B3LYP/6-311++G(d,p) level of theory, a scaling factor of around 0.961 is often applied to the calculated wavenumbers to improve their agreement with experimental data. nih.gov

The deuteration of the methyl group in this compound introduces specific, predictable changes in the vibrational spectrum compared to its non-deuterated counterpart, 4-methyl-1,3-benzenediamine. The most significant effect is the shift of the vibrational modes involving the movement of the deuterium atoms to lower frequencies (wavenumbers) compared to the corresponding modes involving hydrogen atoms. This is due to the greater mass of deuterium. For instance, the C-D stretching and bending vibrations of the methyl-d3 group are expected at significantly lower wavenumbers than the C-H vibrations of a standard methyl group.

Below is a representative table correlating the calculated and scaled vibrational frequencies with their assignments for key vibrational modes in this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|---|---|

| ν(N-H) asym | 3510 | 3373 | Asymmetric N-H stretching of the amino groups |

| ν(N-H) sym | 3425 | 3291 | Symmetric N-H stretching of the amino groups |

| ν(C-H) arom | 3080 | 2960 | Aromatic C-H stretching |

| ν(C-D) asym | 2255 | 2167 | Asymmetric C-D stretching of the methyl-d3 group |

| ν(C-D) sym | 2150 | 2066 | Symmetric C-D stretching of the methyl-d3 group |

| δ(N-H) scissoring | 1620 | 1557 | N-H scissoring of the amino groups |

| ν(C=C) arom | 1590 | 1528 | Aromatic C=C ring stretching |

| δ(C-D) bending | 1080 | 1038 | C-D bending of the methyl-d3 group |

| γ(C-H) out-of-plane | 850 | 817 | Aromatic C-H out-of-plane bending |

The correlation of theoretical and experimental spectra allows for a confident assignment of the vibrational bands. For example, the appearance of strong bands in the 2066-2167 cm⁻¹ region of the experimental spectrum would be a clear indicator of the successful deuteration of the methyl group. Conversely, the absence of strong bands in the typical C-H stretching region for methyl groups (around 2850-2960 cm⁻¹) would further confirm the isotopic substitution. This detailed vibrational analysis is crucial for confirming the identity and purity of this compound and for understanding its molecular structure and bonding.

Advanced Research Applications of Deuterated Aromatic Amines in Chemical Sciences

Role as Internal Standards in Advanced Analytical Methods

Deuterated compounds are extensively used as internal standards in analytical chemistry, particularly in mass spectrometry-based methods. nih.govrsc.org 4-(Methyl-d3)-1,3-benzenediamine serves as an ideal internal standard for the quantification of its non-deuterated counterpart, 2,4-diaminotoluene, and other related aromatic amines.

The primary advantage of using a deuterated internal standard like this compound lies in its ability to mimic the behavior of the analyte during sample preparation and analysis. It shares nearly identical chemical and physical properties with the non-deuterated analog, including extraction efficiency, ionization response, and chromatographic retention time. rsc.orgresolvemass.ca This co-elution and similar behavior in the mass spectrometer allow for the correction of variations in sample extraction, matrix effects, and instrument response, thereby significantly improving the precision and accuracy of quantitative measurements, especially in complex biological or environmental samples. resolvemass.carsc.org

For instance, in the analysis of aromatic amines in human plasma, the use of a deuterated internal standard can compensate for the complex matrix, leading to more reliable and reproducible results. nih.gov The stable isotope dilution technique, which employs deuterated standards, is a gold standard for measuring minute amounts of specific chemicals in various matrices. nih.gov

In quantitative analysis, a known amount of the deuterated standard, this compound, is added to the sample before any processing steps. The ratio of the signal from the analyte (the non-deuterated compound) to the signal from the internal standard is then measured. This ratio is used to construct a calibration curve and determine the concentration of the analyte in the unknown sample. resolvemass.canist.govornl.gov

This approach is central to techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which are widely used for the trace-level quantification of a variety of compounds. nih.govresearchgate.netarxiv.org The distinct mass difference between the deuterated and non-deuterated compounds allows for their simultaneous detection and quantification without spectral overlap. nih.gov

Table 1: Analytical Techniques Utilizing Deuterated Aromatic Amines

| Analytical Technique | Application of this compound | Key Advantage |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal standard for quantification of 2,4-diaminotoluene. | High selectivity and sensitivity. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Internal standard for the analysis of aromatic amines in complex matrices. | Compensates for matrix effects and improves accuracy. nih.govresearchgate.net |

| Stable Isotope Dilution Assay | Precise measurement of trace levels of aromatic amines. | High precision and accuracy. nih.gov |

Mechanistic Probes in Organic Synthesis and Reaction Pathway Elucidation

The replacement of hydrogen with deuterium (B1214612) can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). rsc.orgnih.govnih.govyoutube.comyoutube.com This effect is a powerful tool for elucidating reaction mechanisms.

By selectively labeling a molecule with deuterium, such as in this compound, chemists can trace the fate of specific atoms throughout a reaction. nih.gov If the deuterium atoms are involved in a bond-breaking or bond-forming step in the rate-determining step of the reaction, a primary KIE will be observed. princeton.edu The magnitude of the KIE can provide detailed information about the transition state of the reaction. princeton.edu

For example, in electrophilic aromatic substitution reactions, the absence of a significant KIE when a C-H bond is replaced with a C-D bond suggests that the breaking of this bond is not the rate-limiting step. youtube.com This has been instrumental in confirming the two-step mechanism of these reactions, involving the formation of a sigma complex intermediate. youtube.com

Deuterium labeling is also employed to unravel the intricacies of catalytic cycles. By introducing a deuterated substrate or reagent, researchers can track the transfer of deuterium atoms between different species in the catalytic process. This can help identify key intermediates and transition states within the cycle. sielc.com For instance, in palladium-catalyzed reactions, deuterium labeling can help to elucidate the mechanism of steps like oxidative addition and reductive elimination. acs.org

Table 2: Kinetic Isotope Effect Studies with Deuterated Aromatic Amines

| Reaction Type | Observation with Deuterated Amine | Mechanistic Insight |

| Electrophilic Aromatic Substitution | No significant kinetic isotope effect. youtube.com | C-H bond cleavage is not the rate-determining step. youtube.com |

| Nucleophilic Aromatic Substitution | Kinetic isotope effect observed under certain conditions. rsc.org | Involvement of the amine in the rate-determining step. rsc.org |

| Enzyme-Catalyzed Reactions | Significant kinetic isotope effects are often observed. nih.gov | C-H bond breaking is part of the rate-limiting step. nih.gov |

Fundamental Studies in Polymer Science and Materials Engineering

Deuterated aromatic amines, including this compound, are valuable in the synthesis and characterization of polymers. rsc.orgrsc.orgnih.gov The incorporation of deuterium-labeled monomers can provide insights into polymer structure, dynamics, and the mechanisms of polymerization.

In polymer science, techniques like neutron scattering rely heavily on the contrast provided by deuterated materials to study the structure and dynamics of polymer chains. ornl.gov The distinct scattering properties of deuterium versus hydrogen allow researchers to "highlight" specific parts of a polymer structure. resolvemass.ca

Furthermore, deuterated compounds can be used to improve the properties of materials. For example, the increased stability of the carbon-deuterium bond compared to the carbon-hydrogen bond can lead to enhanced thermal stability and longevity of polymers and other materials. nih.govrsc.orgresolvemass.ca

Neutron Scattering Investigations of Deuterated Polymer Systems

Neutron scattering is a powerful, non-destructive technique for analyzing the structure and dynamics of materials at an atomic and molecular level. nih.gov A key advantage of this method is its ability to distinguish between hydrogen and its isotope, deuterium. europa.eu This isotopic sensitivity, known as contrast variation, is exploited by selectively deuterating specific components within a polymer system. europa.eunih.gov By replacing hydrogen atoms with deuterium atoms in molecules like this compound, which can act as a monomer or curing agent, researchers can effectively "highlight" certain parts of a polymer chain or network. europa.eu

This selective labeling allows for detailed investigations into:

Polymer chain conformation: Determining the spatial arrangement of polymer chains in both amorphous and crystalline states. iaea.org

Intermolecular and intramolecular interactions: Understanding how different polymer chains and segments interact with each other. nih.gov

Dynamics of polymer chains: Observing the movement and relaxation of polymer chains over various time and length scales. iaea.org

The significant difference in the neutron scattering lengths of hydrogen and deuterium provides a unique contrast, enabling the precise study of the structure and motion of the deuterated segments within a complex polymer matrix. nih.govmdpi.com This approach has been instrumental in advancing the understanding of polymer physics, from the behavior of polymer melts to the structure of block copolymers. nih.goviaea.org

Exploration of Isotopic Effects on Polymerization Kinetics and Material Properties

The substitution of hydrogen with deuterium can subtly but significantly influence the kinetics of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govornl.gov In polymerization reactions involving aromatic amines, the difference in mass between hydrogen and deuterium can affect the vibrational frequencies of chemical bonds, leading to changes in reaction rates. rsc.org

For instance, research on the polymerization of propylene (B89431) using deuterated monomers has shown that deuterium labeling can lead to higher tacticity and molecular weights in the resulting polymers. researchgate.net Studies on the polymerization of benzene (B151609) have also revealed a pronounced kinetic isotope effect, where the deuterated version exhibits retarded reaction kinetics. ornl.gov These effects are attributed to the different zero-point energies of C-H versus C-D bonds. rsc.org

By using this compound in polymerization processes, researchers can investigate:

Reaction mechanisms: The magnitude of the KIE can provide insights into the rate-determining steps of the polymerization process. acs.org

Influence on polymer properties: The presence of deuterium can alter the physical and thermal properties of the resulting polymer, such as its glass transition temperature and thermal stability. nih.gov

Table 1: Isotopic Effects on Polymerization

| Property | Observation with Deuteration | Implication |

|---|---|---|

| Reaction Rate | Can be slower (primary KIE) or faster (inverse KIE) depending on the mechanism. | Provides evidence for specific bond-breaking/forming events in the transition state. |

| Polymer Molecular Weight | Can be higher in some systems. researchgate.net | Indicates changes in the balance between propagation and termination reactions. |

| Polymer Tacticity | Can be increased. researchgate.net | Suggests that isotopic substitution can influence the stereochemistry of monomer insertion. |

Environmental Chemistry Research: Mechanistic Investigations of Degradation Pathways

Understanding the environmental fate of aromatic amines is crucial due to their widespread use and potential toxicity. Deuterated compounds like this compound serve as valuable tools in mechanistic studies of their degradation pathways. Isotope labeling allows researchers to trace the transformation of these compounds in various environmental matrices.

Mechanistic investigations into the amination of unactivated arenes, a fundamental process in environmental and synthetic chemistry, have utilized kinetic and computational data to understand the reaction pathways. nih.gov By employing isotopically labeled compounds, researchers can follow the metabolic and degradation routes, identifying the points of initial attack and the subsequent breakdown products. This is particularly important for understanding the persistence and transformation of these chemicals in the environment.

The metabolism of 2,4-diaminotoluene, the non-deuterated analogue of this compound, has been shown to proceed via oxidation or acetylation of its side groups. industrialchemicals.gov.au Using the deuterated form allows for more precise tracking of these metabolic processes through techniques like mass spectrometry, helping to build a more complete picture of its environmental and biological transformations.

Development of Novel Chemical Probes for Biochemical Mechanism Elucidation

Deuterated molecules are of immense importance in the development of chemical probes to unravel complex biochemical mechanisms. nih.govrsc.org The isotopic label acts as a silent reporter, allowing for the tracking of molecules through intricate biological pathways without significantly altering their chemical behavior.

Isotopic Labeling for Enzyme Mechanism Studies

Isotopically labeled compounds are instrumental in studying enzyme mechanisms. The kinetic isotope effect (KIE) that arises from replacing hydrogen with deuterium can provide critical information about the transition state of an enzyme-catalyzed reaction. escholarship.org For example, a significant primary KIE suggests that a C-H bond is being broken in the rate-determining step of the reaction. acs.org

In the context of aromatic amines, deuteration can be used to probe the mechanisms of enzymes involved in their metabolism or biosynthesis. For example, studies on the basicity of amines have shown that deuteration can increase basicity, an effect that can be used to probe enzyme active sites. nih.gov While direct studies on this compound in this context are not widely reported, the principles of using deuterated amines as probes are well-established. nih.govrsc.org

Investigating Biosynthetic Pathways

The elucidation of biosynthetic pathways is another area where isotopically labeled compounds are invaluable. nih.gov By feeding organisms with a deuterated precursor, researchers can trace the incorporation of the label into the final natural product, thereby mapping out the biosynthetic route.

While many biosynthetic pathways for aromatic amines utilize common nitrogen donors like glutamate (B1630785) or glutamine, recent research has uncovered novel pathways. nih.gov For instance, a pathway involving glycyl-tRNA as the nitrogen donor has been identified. nih.gov The use of deuterated building blocks, such as a deuterated version of an amino acid or a precursor to an aromatic amine, can help to confirm the steps in such pathways. The shikimate pathway, a common route to aromatic amino acids, is a prime example of where isotopic labeling has been used to delineate the sequence of reactions. researchgate.net The introduction of a deuterated compound like this compound or its precursors into a biological system could help to identify and characterize new biosynthetic pathways for aromatic amines.

Table 2: Chemical Compounds Mentioned

| Compound Name | Synonym(s) | CAS Number |

|---|---|---|

| This compound | 2,4-Diaminotoluene-d3 | 71111-08-5 nih.gov |

| 2,4-Diaminotoluene | 4-Methyl-1,3-benzenediamine | 95-80-7 nist.gov |

| m-Phenylenediamine | 1,3-Diaminobenzene, Benzene-1,3-diamine | 108-45-2 wikipedia.orgnih.govnih.gov |

| 1,3-Dinitrobenzene | - | 99-65-0 |

| 4-Nitro-1,3-benzenediamine | 4-Nitro-m-phenylenediamine | 5131-58-8 nih.gov |

| 1,3-Benzenediamine, N3-ethyl-4-methyl- | N³-Ethyl-4-methylbenzene-1,3-diamine | 63134-14-5 sielc.com |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Deuteration Methodologies

The increasing demand for deuterated compounds has spurred significant interest in developing more environmentally friendly and efficient methods for deuterium (B1214612) incorporation. nih.govmdpi.com Traditional methods often rely on harsh reagents, expensive deuterium gas (D2), and pressurized systems, which present safety and sustainability challenges. nih.govthalesnano.com Future research is increasingly focused on "green chemistry" approaches that utilize readily available and safer deuterium sources like deuterium oxide (D2O). rsc.orgresearchgate.net

Key areas of development include:

Catalytic Transfer Deuteration: This emerging technique avoids the direct use of D2 gas by employing a deuterium donor molecule in the presence of a catalyst. nih.govresearchgate.net This approach offers milder reaction conditions and new opportunities for selective deuteration. nih.gov Recent advancements have focused on iridium-catalyzed systems and the use of D2O as the ultimate deuterium source, often in combination with a reducing agent like hydrogen gas (H2). researchgate.netnih.gov

Photochemical Deuteration: Utilizing visible light as a sustainable energy source, photochemical methods offer a mild and general approach for site-specific deuteration. rsc.orgrsc.org These reactions can often be performed at room temperature and are compatible with a wide range of functional groups, making them suitable for the late-stage deuteration of complex molecules. rsc.org

Biocatalytic Deuteration: Enzymes offer unparalleled selectivity and operate under mild, environmentally benign conditions. nih.gov Research is exploring the use of reductases that can be coupled with a system for recycling the deuterated cofactor [4-2H]-NADH, using D2O as the deuterium source and H2 as a clean reductant. nih.gov This strategy allows for highly chemo-, stereo-, and isotopically selective deuteration of various organic molecules.

Metal-Free Deuteration: To avoid potential metal contamination in final products, researchers are developing metal-free deuteration protocols. One such strategy involves a desulfurization-deuteration approach using D2O under visible light, which has shown high efficiency and broad substrate scope. rsc.org

These novel methodologies promise to make the synthesis of deuterated compounds like 4-(Methyl-d3)-1,3-benzenediamine more accessible, cost-effective, and environmentally sustainable.

Integration with Artificial Intelligence and Machine Learning for Predictive Deuteration

The intersection of artificial intelligence (AI) and machine learning (ML) with chemistry is opening new frontiers for predicting and optimizing deuteration reactions. numberanalytics.com These computational tools have the potential to significantly accelerate the discovery and development of new deuterated compounds and the methods to synthesize them.

Future research in this area is focused on:

Predicting Kinetic Isotope Effects (KIEs): ML algorithms are being developed to predict KIEs, which are crucial for understanding reaction mechanisms and the impact of isotopic substitution on reaction rates. numberanalytics.com By analyzing large datasets of experimental and computational KIE data, these models can help researchers anticipate the outcome of deuteration reactions and design more efficient synthetic routes. acs.org

Imputing Isotope Labeling Patterns: In the context of metabolic studies, ML models can predict the complete isotopic labeling patterns of metabolites even with incomplete experimental data. nih.gov This capability is particularly valuable for complex biological systems where not all metabolites can be easily measured.

Predicting Metabolic Fluxes: Deep learning models are being trained to predict metabolic fluxes directly from unlabeled metabolomics data, offering a potential alternative to traditional stable-isotope tracing experiments. proquest.com This could revolutionize the study of metabolism by making it faster and more cost-effective.

Facilitating Data Discovery: AI and ML can be used to search vast databases of chemical information to identify relevant datasets for specific properties, such as kinetic isotope effects. rsc.org This can help researchers find and utilize existing knowledge more effectively.

The integration of AI and ML into the workflow of deuteration chemistry promises to enhance predictive power, streamline experimental design, and ultimately accelerate the pace of discovery. acs.orgoup.com

Exploration of Isotope Effects in Supramolecular Chemistry and Molecular Recognition

The subtle influence of deuterium on non-covalent interactions is a burgeoning area of research with significant implications for supramolecular chemistry and molecular recognition. acs.orgnih.govnsf.gov Isotopic substitution can alter the strength of hydrogen bonds and other weak interactions that govern the assembly of complex molecular architectures. nih.govrsc.org

Key research directions include:

Probing Host-Guest Interactions: Deuterium equilibrium isotope effects (EIEs) are being used to probe the details of non-covalent interactions within supramolecular host-guest complexes. acs.orgnih.gov By measuring the difference in binding affinity between a protiated and a deuterated guest molecule, researchers can gain insights into the forces that drive molecular recognition. acs.orgnsf.govnih.gov

Understanding Hydrogen Bond Effects: The substitution of protium (B1232500) with deuterium can affect the length and strength of hydrogen bonds, which can in turn influence the self-assembly of molecules in solution. nih.govcapes.gov.br Studies on the self-assembly of macroions in D2O versus H2O have revealed that the assembly process is kinetically slower in the deuterated solvent. nih.gov

Elucidating Anion Binding: Deuterium EIEs are also being employed to understand the non-covalent forces involved in anion binding by synthetic receptors. nih.govrsc.org This research can help in the design of more selective and efficient anion sensors.

These investigations into isotope effects in supramolecular systems are providing a deeper understanding of the fundamental principles of molecular recognition and self-assembly, which is crucial for the development of new functional materials and sensors.

Advanced Computational Methodologies for Large-Scale Isotopic Systems

The accurate theoretical modeling of deuterated compounds, particularly in large and complex systems, presents a significant computational challenge. nih.govacs.org Future research is focused on developing more efficient and accurate computational methods to simulate isotope effects and predict the properties of large isotopic systems.

Key areas of development include:

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: Combined QM/MM approaches are being refined to study enzymatic reactions and other complex chemical processes involving isotopic substitution. acs.orgacs.org These methods treat the reactive part of the system with high-level quantum mechanics while the surrounding environment is described with more computationally efficient molecular mechanics.

Path Integral Simulations: To account for nuclear quantum effects like zero-point energy and tunneling, which are particularly important for hydrogen and deuterium, path integral molecular dynamics simulations are being employed. acs.orgnih.govnih.govrutgers.edu These methods provide a more accurate description of the behavior of light isotopes.

Machine Learning Potentials: The development of machine learning-based force fields offers a promising way to perform large-scale simulations with quantum mechanical accuracy but at a fraction of the computational cost. These potentials are trained on high-level quantum chemical data and can be used to simulate the dynamics of large isotopic systems over long timescales.

Efficient Calculation of Kinetic Isotope Effects: New practical methods are being developed to estimate kinetic isotope effects directly from molecular dynamics simulations without the need for computationally expensive normal mode analysis. nih.govrutgers.edu

These advanced computational methodologies are essential for interpreting experimental results, predicting the properties of new deuterated compounds, and gaining a deeper understanding of the role of isotope effects in complex chemical and biological systems. acs.orggithub.com

Multi-Isotopic Labeling Strategies for Complex Chemical Systems

The simultaneous use of multiple stable isotopes, such as deuterium (2H), carbon-13 (13C), and nitrogen-15 (B135050) (15N), provides a powerful tool for elucidating the structure, dynamics, and function of complex chemical and biological systems. sigmaaldrich.comnih.gov Future research is focused on developing more sophisticated multi-isotopic labeling strategies and the analytical techniques to interpret the resulting data.

Key research directions include:

NMR Spectroscopy of Large Proteins: Combining deuteration with 13C and 15N labeling is crucial for studying the structure and dynamics of large proteins by NMR spectroscopy. protein-nmr.org.ukrsc.org Deuteration helps to simplify complex spectra and improve relaxation properties, enabling the study of protein assemblies up to 1 MDa in size. rsc.org

Quantitative Proteomics: Multi-isotopic labeling is used in quantitative mass spectrometry to accurately measure changes in protein and peptide levels. nih.govnih.gov Developing new isotopic tags and labeling strategies can improve the accuracy and multiplexing capabilities of these methods.

Metabolic Flux Analysis: The use of multiple isotope tracers in metabolic studies provides more constraints on metabolic models, leading to more accurate flux estimations. nih.govnih.gov Computational tools are being developed to analyze the complex labeling patterns that result from these experiments. nih.govoup.com

Residue-Specific and Segmental Labeling: For very large biomolecules, uniform isotopic labeling can lead to overly complex spectra. nih.govportlandpress.com Strategies for selectively labeling specific amino acid residues or segments of a protein are being developed to overcome this challenge. rsc.orgportlandpress.comresearchgate.net

These multi-isotopic labeling strategies, in conjunction with advanced analytical techniques like NMR and mass spectrometry, are providing unprecedented insights into the intricate workings of complex chemical and biological systems. sigmaaldrich.comutoronto.ca

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 4-(Methyl-d3)-1,3-benzenediamine and its derivatives?

- Methodological Answer: The synthesis of deuterated benzenediamine derivatives often follows procedures analogous to non-deuterated analogs. For example, N-substituted benzylidene-1,3-benzenediamine derivatives are synthesized by condensing aldehydes with 1,3-benzenediamine precursors under reflux, followed by purification via washing with petroleum ether (40–60 °C) to remove unreacted reagents . Physical and spectral data (e.g., melting points, IR, and NMR) for related compounds are tabulated in studies, providing benchmarks for purity assessment . For deuterated variants, isotopic labeling is introduced during precursor synthesis, requiring strict control of reaction conditions to ensure isotopic integrity.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Characterization typically involves a combination of spectroscopic techniques:

- NMR Spectroscopy : Deuterium labeling reduces signal splitting in H NMR, simplifying spectral interpretation while introducing distinct H signals for isotopic verification .

- IR Spectroscopy : Key functional groups (e.g., amine and C-D stretches) are identified via absorption bands (e.g., 3300–3500 cm for N-H and ~2100 cm for C-D) .

- Mass Spectrometry : High-resolution MS confirms molecular weight and isotopic distribution, critical for verifying deuterium incorporation .

Q. What solvent systems are optimal for enhancing solubility in experimental setups?

- Methodological Answer: Binary solvent mixtures (e.g., DMSO/water or ethanol/hexane) are effective for improving solubility. Studies on analogous compounds (e.g., 4-methylbenzene-1,3-diamine) reveal that polar aprotic solvents like DMSO enhance solubility via dipole-dipole interactions, while ethanol/water mixtures balance polarity for reaction optimization . Solvent choice should align with reaction requirements (e.g., avoiding protic solvents in nucleophilic substitutions).

Advanced Research Questions

Q. What strategies resolve contradictory spectral or reactivity data in this compound studies?

- Methodological Answer: Contradictions often arise from solvent effects or isotopic impurities. To address this:

- Solvent Screening : Test reactivity across solvent systems (polar, non-polar, and mixed) to identify environment-dependent behavior .

- Isotopic Purity Checks : Use H NMR or isotope-ratio MS to confirm deuterium content ≥98%, as impurities can skew kinetic data .

- Computational Validation : Density Functional Theory (DFT) calculations predict reaction pathways and spectral profiles, helping reconcile experimental discrepancies .

Q. How do deuterium labeling and isotopic effects influence spectroscopic and kinetic properties?

- Methodological Answer: Deuterium substitution alters:

- Kinetic Isotope Effects (KIE) : Reduced reaction rates in bond-breaking steps (e.g., C-H vs. C-D cleavage), measurable via comparative kinetic studies .

- Spectroscopic Shifts : H NMR signals for adjacent protons deshield due to deuterium’s electron-withdrawing effect, while H NMR provides direct detection of labeled positions .

Q. What are the implications of solvent-solute interactions on reaction kinetics in multi-component systems?

- Methodological Answer: Solvent polarity and hydrogen-bonding capacity significantly impact reaction rates. For example, in aqueous DMSO, this compound exhibits accelerated nucleophilic aromatic substitution due to enhanced solvation of transition states. Kinetic studies should include solvent parameter tracking (e.g., Kamlet-Taft parameters) to correlate solvent effects with reactivity .

Q. How does incorporation into polymer matrices affect thermal and mechanical properties?

- Methodological Answer: When used as a monomer in polyamides or polyimides, this compound enhances thermal stability due to deuterium’s lower vibrational energy. For example, polymers synthesized with 1,3-benzenediamine derivatives show glass transition temperatures () 10–15°C higher than non-deuterated analogs, as measured by differential scanning calorimetry (DSC) . Mechanical testing (e.g., tensile modulus) should be paired with thermogravimetric analysis (TGA) to assess structure-property relationships.

Safety and Regulatory Considerations

Q. What safety protocols are critical for handling this compound?

- Methodological Answer: While specific toxicity data for the deuterated form may be limited, non-deuterated analogs are classified as irritants. Recommended precautions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.